2-Amino-5-chlorobenzophenone
Overview
Description
2-Amino-5-chlorobenzophenone is a substituted benzophenone, where the hydrogen atom at the 2 position has been replaced by an amino group (-NH₂) and the one at the 5 position replaced with a chlorine atom. This compound is known for its applications in the synthesis of benzodiazepines, a class of psychoactive drugs .
Mechanism of Action
Target of Action
2-Amino-5-chlorobenzophenone is primarily used in the synthesis of benzodiazepines . Benzodiazepines are psychoactive drugs that enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, resulting in sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. For instance, in the synthesis of lorazepam, a derivative of this compound is first reacted with hydroxylamine. The obtained product is then reacted with chloroacetyl chloride to give a specific intermediate compound. A reaction with methylamine produces ring expansion and rearrangement, which forms a specific benzodiazepine structure .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of benzodiazepines. Benzodiazepines act on the central nervous system, enhancing the effect of the neurotransmitter GABA and resulting in various therapeutic effects .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its role in synthesizing benzodiazepines. These drugs have a range of effects on the body, including reducing anxiety, inducing sleep, relaxing muscles, and preventing seizures .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, in the context of perovskite solar cells, this compound has been used to passivate surface defects of perovskite films. The carbonyl group (–C O) and the amino group (–NH 2) in the compound form a coordinate bond with the uncoordinated Pb 2+ of the perovskite to passivate this defect .
Biochemical Analysis
Biochemical Properties
The amino and chloro groups in 2-Amino-5-chlorobenzophenone can form a coordinate bond with uncoordinated Pb2+ of the perovskite to passivate this defect . The –NH2 and –Cl groups in this compound can also form a hydrogen bond with the perovskite, which inhibits the degradation of the perovskite films .
Cellular Effects
In perovskite solar cells (PSCs), this compound is employed to passivate the surface defects of perovskite films . PSCs with this compound passivation possess lower defect state density and better photoelectric properties .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of a coordinate bond with uncoordinated Pb2+ of the perovskite . This passivates the defect and inhibits the degradation of the perovskite films .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are reflected in the increased power conversion efficiency (PCE) of PSCs . The PCE of the PSCs is increased from 22.11% to 24.32% by this compound passivation .
Preparation Methods
2-Amino-5-chlorobenzophenone can be synthesized through various methods. One common method involves the reduction of isoxazole using iron powder in the presence of toluene and muriatic acid . Another method includes the methylation of this compound with dimethyl carbonate under the action of a catalyst, which is advantageous due to its simplicity, low toxicity, and high selectivity .
Chemical Reactions Analysis
2-Amino-5-chlorobenzophenone undergoes several types of chemical reactions:
Reduction: It can be reduced using lithium aluminium hydride to form 2-cyclopropylmethylamino-5-chlorobenzhydrol.
Oxidation: The reduced product can be further oxidized using manganese dioxide.
Substitution: It can react with hydroxylamine to form oximes, which can then undergo further reactions to form various benzodiazepine derivatives.
Common reagents used in these reactions include lithium aluminium hydride, manganese dioxide, and hydroxylamine. The major products formed from these reactions are various benzodiazepine derivatives such as prazepam and lorazepam .
Scientific Research Applications
2-Amino-5-chlorobenzophenone has several scientific research applications:
Comparison with Similar Compounds
2-Amino-5-chlorobenzophenone can be compared with other similar compounds such as:
2-Amino-2’,5-dichlorobenzophenone: This compound has an additional chlorine atom, which can affect its reactivity and the types of derivatives it forms.
2-Aminobenzophenone: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
2-Amino-5-chloro-2’-fluorobenzophenone: The presence of a fluorine atom can significantly alter its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which makes it particularly useful in the synthesis of certain benzodiazepine derivatives.
Properties
IUPAC Name |
(2-amino-5-chlorophenyl)-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWXHHBROGLWNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0052463 | |
Record name | 2-Amino-5-chlorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0052463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
719-59-5 | |
Record name | 2-Amino-5-chlorobenzophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=719-59-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-5-chlorbenzophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000719595 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-5-chlorobenzophenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84157 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methanone, (2-amino-5-chlorophenyl)phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Amino-5-chlorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0052463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-5-chlorobenzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.864 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OXAZEPAM BENZOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FR80014ZBT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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